molecular formula C19H18N2O B2485927 5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]quinolin-8-ol

5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]quinolin-8-ol

Cat. No.: B2485927
M. Wt: 290.4 g/mol
InChI Key: ZCKNVVFRDNVGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-628816 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in modulating specific biological pathways, making it a valuable tool in research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-628816 involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of WAY-628816 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

WAY-628816 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: WAY-628816 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

WAY-628816 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Investigated for its effects on cellular pathways and biological processes.

    Medicine: Explored for potential therapeutic applications, particularly in modulating specific biological targets.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Comparison with Similar Compounds

WAY-628816 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of WAY-628816 lies in its specific molecular interactions and the pathways it modulates, which may differ from those of similar compounds.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c22-18-8-7-16(17-6-3-10-20-19(17)18)13-21-11-9-14-4-1-2-5-15(14)12-21/h1-8,10,22H,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKNVVFRDNVGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=C4C=CC=NC4=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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